tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(1-phenylimidazol-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)19-13(18)11-20-14-16-9-10-17(14)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHZTMRPUXTTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NC=CN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate typically involves the reaction of imidazole derivatives with tert-butyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydride in a dry aprotic solvent like acetonitrile . The reaction proceeds via nucleophilic substitution (S_N2) to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Ester
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic routes:
The acidic route is preferred for higher yields and milder conditions, while basic hydrolysis risks side reactions due to the imidazole ring’s sensitivity to strong bases .
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group participates in nucleophilic substitution reactions, particularly with alkyl halides or aryl halides under basic conditions:
Example Reaction:
| Electrophile (R-X) | Product | Reaction Efficiency |
|---|---|---|
| Methyl iodide | Methylthioimidazole derivative | 90% |
| Benzyl chloride | Benzylthioimidazole derivative | 82% |
This reactivity is exploited to introduce hydrophobic or functional groups for pharmaceutical intermediates .
Imidazole Ring Functionalization
The imidazole ring undergoes electrophilic substitution, primarily at the C4 and C5 positions, due to electron-rich nitrogen atoms:
Halogenation
Reacts with N-bromosuccinimide (NBS) or iodine in acetic acid:
\text{Compound} \xrightarrow{\text{NBS, AcOH}} \text{5-Bromo-imidazole derivative} \quad (\text{Yield: 75%})[1]
Alkylation/Acylation
The nitrogen atoms react with alkylating agents (e.g., methyl triflate) or acyl chlorides:
\text{Compound} \xrightarrow{\text{CH₃OTf, K₂CO₃}} \text{N-Methylated derivative} \quad (\text{Yield: 68%})[6]
Cross-Coupling Reactions
The sulfanyl group facilitates palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling:
\text{Compound} + \text{Aryl boronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Biaryl sulfide} \quad (\text{Yield: 60–75%})[1]
Oxidation of the Sulfanyl Group
Controlled oxidation converts the sulfanyl group to sulfoxide or sulfone:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | RT, 12 h | 88% |
| mCPBA | Sulfone derivative | CH₂Cl₂, 0°C → RT | 72% |
Decarboxylation Reactions
Thermal or photolytic decarboxylation of the ester yields CO₂ and the corresponding sulfide:
\text{Compound} \xrightarrow{\Delta, \text{Toluene}} \text{1-Phenyl-2-(tert-butylthio)imidazole} \quad (\text{Yield: 65%})[1]
Key Mechanistic Insights
-
The imidazole ring’s coordination with metal ions (e.g., Fe, Cu) enhances reactivity in cross-coupling reactions .
-
Steric hindrance from the tert-butyl group slows electrophilic substitution at the C2 position .
This reactivity profile positions the compound as a versatile intermediate in medicinal chemistry and materials science.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole moieties exhibit significant antimicrobial properties. Tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate has been evaluated for its effectiveness against various bacterial strains. Studies have shown that derivatives of imidazole can inhibit the growth of pathogens, making them potential candidates for developing new antibiotics .
Anticancer Potential
Imidazole derivatives have also been studied for their anticancer properties. The presence of the sulfanyl group in this compound may enhance its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, although further investigation is needed to elucidate the mechanisms involved .
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex imidazole-containing molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives that can be tailored for specific applications in drug development and materials science .
Polymer Chemistry
This compound can be utilized as a functional monomer in polymer chemistry. Its incorporation into polymer matrices can impart unique properties, such as increased thermal stability and enhanced mechanical strength. Research into the synthesis of polymers from this compound has shown promising results, indicating potential applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, heterocyclic cores, or linker groups, leading to distinct physicochemical and biological properties. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
- Linker Group Effects : The sulfanyl (-S-) bridge in the target compound offers nucleophilic reactivity, whereas sulfonyl (-SO₂-) groups (e.g., ) increase polarity and stability.
Crystallographic and Conformational Analysis
The dihedral angle between the imidazole ring and the acetate group in tert-butyl 2-(1H-imidazol-1-yl)acetate is 80.54° , suggesting significant non-planarity. This angle influences crystal packing via C–H∙∙∙O interactions, forming centrosymmetric dimers. However, direct crystallographic data for the target compound are lacking in the provided evidence.
Pharmacological and Industrial Relevance
- The sulfanyl group in the target compound may facilitate thiol-disulfide exchange reactions, useful in prodrug design.
- Fluorine-substituted analogs (e.g., ) exhibit enhanced metabolic stability due to C–F bond inertness.
- Quinazoline derivatives (e.g., ) demonstrate broader bioactivity, attributed to their planar aromatic systems.
Biological Activity
tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate is a compound characterized by its unique structural features, including a tert-butyl ester group and an imidazole ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties. This article will explore the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₂O₂S, with a molecular weight of 290.38 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, and an imidazole moiety that is known for its biological significance.
The biological activity of this compound is primarily attributed to the imidazole ring's ability to interact with various molecular targets. The imidazole structure can coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in biological systems. This interaction can lead to modulation or inhibition of enzyme activity, which is crucial for its potential therapeutic effects .
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the sulfur atom in this compound may enhance its antimicrobial action by disrupting microbial cell membranes or interfering with metabolic pathways .
Antifungal Activity
Imidazole derivatives are also recognized for their antifungal properties. Studies have shown that similar compounds can inhibit fungal growth by targeting ergosterol biosynthesis, a critical component of fungal cell membranes. The potential application of this compound in antifungal therapies warrants further investigation .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. Research indicates that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, related compounds have shown cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and U2OS (osteosarcoma), with IC₅₀ values indicating potent activity . The mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazole derivatives against E. coli and S. aureus. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
| This compound | 48 | 24 |
Study on Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against different cancer cell lines. The compound showed significant cytotoxicity:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 0.70 |
| U2OS | 0.69 |
These values suggest that the compound may be a promising candidate for further development as an anticancer agent .
Q & A
Q. What are the standard synthetic protocols for tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate, and how can reaction conditions be optimized?
A common approach involves coupling reactions between imidazole-thiol derivatives and activated esters. For example, glacial acetic acid (GAA) is often used as a solvent and catalyst under reflux conditions (~100°C) to promote esterification or thioether formation. Reaction times typically range from 2–4 hours, followed by precipitation in ice-cold water and recrystallization (e.g., methanol) to improve purity . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature to enhance yield and reduce side products.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should contradictory spectral data be resolved?
Key techniques include:
- NMR : Confirm the tert-butyl group (singlet at ~1.4 ppm for 9H) and imidazole protons (aromatic region, 7–8 ppm).
- IR : Validate ester carbonyl (~1740 cm⁻¹) and C–S bond (~650 cm⁻¹).
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns. Contradictions in data (e.g., unexpected splitting in NMR) may arise from impurities, tautomerism, or crystallographic packing effects. Cross-validation with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT-based NMR prediction) can resolve ambiguities .
Q. How is single-crystal X-ray diffraction used to determine the molecular structure of this compound?
Single crystals are grown via slow evaporation or diffusion methods. Data collection using a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K provides high-resolution structural data. SHELX software refines the structure, with R-factors <0.05 indicating high accuracy. Key parameters include dihedral angles (e.g., 80.54° between imidazole and acetate planes) and hydrogen-bonding interactions (e.g., C–H⋯O dimers) .
Advanced Research Questions
Q. What computational strategies are effective in modeling the compound’s reactivity or interactions with biological targets?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, frontier molecular orbitals, and reaction pathways. Molecular docking (AutoDock Vina) can simulate binding to enzymes or receptors, using SMILES notation (e.g., O=C(OC(C)(C)C)C[C@H]...) to generate 3D conformers. For example, docking studies may reveal preferential binding to hydrophobic pockets via the tert-butyl group .
Q. How do substituents on the imidazole ring influence the compound’s physicochemical properties or biological activity?
Substituents like phenyl groups increase hydrophobicity and steric bulk, potentially enhancing membrane permeability. Electron-withdrawing groups (e.g., trifluoromethyl) may alter redox stability or hydrogen-bonding capacity. Comparative studies using analogues (e.g., 4,5-diphenylimidazole derivatives) can quantify substituent effects on solubility, melting points, or antibacterial efficacy .
Q. What challenges arise in scaling up the synthesis, and how can side reactions be mitigated?
Scaling may exacerbate issues like thiol oxidation or ester hydrolysis. Strategies include:
Q. How can researchers address the lack of toxicity or ecological data for this compound?
Preliminary assessments may involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
